6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol
Overview
Description
6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol is a heterocyclic compound that features a fused imidazole and pyridine ring system.
Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
Imidazole compounds are known to interact with various biological targets due to their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole compounds are known to affect a wide range of pathways due to their diverse biological activities
Result of Action
Given the diverse biological activities of imidazole compounds , it is plausible that this compound could have multiple effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde, followed by cyclization to form the imidazo[4,5-b]pyridine core . The reaction conditions often include the use of phase transfer catalysis and solid-liquid conditions to achieve the desired regioisomers .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or aryl halides can be used under phase transfer catalysis conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[4,5-b]pyridine derivatives .
Scientific Research Applications
6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of pharmaceutical compounds due to its potential biological activity.
Materials Science: The compound’s unique electronic properties make it useful in the development of functional materials, such as organic semiconductors.
Biological Research: It is studied for its antimicrobial properties and potential use in developing new antibiotics.
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine
- 3-methyl-3H-imidazo[4,5-b]pyridine-6-ol
- 2-chloro-1H-imidazo[4,5-b]pyridine hydrochloride
Uniqueness
6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom and the hydroxyl group at specific positions on the imidazo[4,5-b]pyridine core can lead to distinct chemical and biological properties compared to similar compounds .
Properties
IUPAC Name |
6-bromo-5-methyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O/c1-3-4(8)2-5-6(9-3)11-7(12)10-5/h2H,1H3,(H2,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVEUCAYEKFZDEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)NC(=O)N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50419941 | |
Record name | 2H-Imidazo[4,5-b]pyridin-2-one, 6-bromo-1,3-dihydro-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50419941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116035-73-5 | |
Record name | 6-Bromo-1,3-dihydro-5-methyl-2H-imidazo[4,5-b]pyridin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116035-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Imidazo[4,5-b]pyridin-2-one, 6-bromo-1,3-dihydro-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50419941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-BROMO-5-METHYL-1H-IMIDAZO(4,5-B)PYRIDIN-2-OL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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